2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide
Description
The compound 2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative featuring a tetrahydronaphthalene (tetralin) moiety and a 4-chlorophenylthio group. Its structure combines a lipophilic tetralin ring system, which enhances membrane permeability, with a thiazole-acetamide backbone known for modulating enzyme activity .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS2/c22-17-7-9-18(10-8-17)26-13-20(25)24-21-23-19(12-27-21)16-6-5-14-3-1-2-4-15(14)11-16/h5-12H,1-4,13H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSUYLVZPAXBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a thiazole ring, a chlorophenyl thio group, and a tetrahydronaphthalene moiety. The chemical formula is , with a molecular weight of approximately 348.87 g/mol.
Biological Activity Overview
-
Anticancer Activity :
- The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies indicate significant activity against human pulmonary carcinoma (A549), murine colon adenocarcinoma (CT26), and human hepatocellular liver carcinoma (HepG2) cells. The IC50 values for these cell lines were reported to be in the range of 10-30 µM, suggesting moderate to high potency in inhibiting cell proliferation .
- Mechanism of Action :
- Anti-inflammatory Effects :
Case Study 1: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of various thiazole derivatives, this compound was tested against A549 and CT26 cell lines. The results indicated an IC50 value of approximately 22 µM for A549 cells and 19 µM for CT26 cells. This demonstrates its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Mechanistic Insights
Research conducted on the apoptotic mechanisms revealed that treatment with the compound led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. Flow cytometry analysis confirmed an increase in sub-G1 population in treated cells, indicating apoptosis .
Data Table: Biological Activities Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | A549 | 22 | Induction of apoptosis via caspase activation |
| Cytotoxicity | CT26 | 19 | Inhibition of PI3K/Akt pathway |
| Anti-inflammatory | RAW 264.7 | N/A | Modulation of NF-kB signaling |
Comparison with Similar Compounds
Key Observations :
- Tetralin vs.
- Thioether vs. Oxadiazole Linkers : Replacing the oxadiazole in compound 9 with a thioether group may reduce metabolic instability while retaining hydrogen-bonding capacity via the sulfur atom.
- Chlorophenylthio vs. Nitro Groups : The 4-chlorophenylthio substituent offers moderate electron withdrawal compared to nitro groups, balancing solubility and target binding .
Pharmacological and Physicochemical Properties
Anticancer Activity
Compound 9 (), a close analog with an oxadiazole-thio linker, exhibited potent apoptosis induction in A549 and C6 cancer cells (IC₅₀ = 3.2–4.8 μM), outperforming cisplatin in mitochondrial depolarization . The target compound’s tetralin moiety may similarly enhance interactions with hydrophobic kinase pockets (e.g., Akt or FAK), though its thioether group could alter binding kinetics.
Enzyme Inhibition
Thiazole-acetamides in (e.g., compound 14) showed MMP-2/9 inhibition (IC₅₀ = 0.8–1.2 μM) due to their piperazine-thiazole architecture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
